molecular formula C11H13N3O2 B2478516 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1713163-38-2

3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B2478516
CAS RN: 1713163-38-2
M. Wt: 219.244
InChI Key: GSXFXDRQBSLBKI-UHFFFAOYSA-N
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Description

3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, also known as TBA-PPCA, is a compound that has gained attention in the science community due to its potential applications in various fields of research and industry. It has a molecular formula of C11H13N3O2 and a molecular weight of 219.24 .


Molecular Structure Analysis

The molecular structure of 3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be represented by the InChI code: 1S/C11H13N3O2/c1-11(2,3)8-4-5-12-9-7(10(15)16)6-13-14(8)9/h4-6H,1-3H3,(H,15,16) .

Scientific Research Applications

Crystallographic Properties and Hydrogen Bond Framework

  • The crystallographic study of similar compounds shows that hydrogen bonds play a crucial role in forming structured frameworks. For example, in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, molecules are linked by N—H⋯N hydrogen bonds, creating a chain of rings. Similarly, 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate forms a three-dimensional framework structure through a combination of hydrogen bonds. This indicates the potential of such compounds in designing structured materials and studying intermolecular interactions (Portilla et al., 2006).

Synthetic and Pharmaceutical Applications

  • The synthesis and antimicrobial activity of related compounds have been explored. For instance, compounds like methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates show promising results in antimicrobial activity studies, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in pharmaceutical applications (Gein et al., 2009).

Regioselective Synthesis and Chemical Reactivity

  • The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives showcases the chemical versatility and reactivity of such compounds. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides explores the tunability of N-alkylation, demonstrating the compound's utility in creating various derivatives with potential applications in medicinal chemistry and material science (Drev et al., 2014).

Electrophilic Substitution and Chemical Transformations

  • Studies on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines reveal interesting patterns of electrophilic substitution and the formation of various derivatives. These chemical transformations underline the compound's potential in synthetic organic chemistry, possibly leading to new materials or pharmaceutical agents (Atta, 2011).

Synthesis of Novel Fluorophores

  • The compound has been used as a key intermediate in synthesizing functional fluorophores. This indicates its potential in developing novel materials with specific optical properties, useful in sensors, imaging, or electronic devices (Castillo et al., 2018).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth . It is advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-tert-butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)8-5-13-14-6-7(10(15)16)4-12-9(8)14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXFXDRQBSLBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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